molecular formula C19H22ClNO4S B12222166 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B12222166
M. Wt: 395.9 g/mol
InChI Key: LMRXUVHDVAMLQQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfone-containing amides featuring a furan-2-ylmethyl moiety substituted with a 4-chlorophenyl group. The core structure includes a 1,1-dioxidotetrahydrothiophen-3-yl group linked to a branched 2-methylpropanamide chain. The 4-chlorophenyl substituent likely enhances lipophilicity and binding affinity to hydrophobic targets, while the sulfone group improves metabolic stability .

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H22ClNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3

InChI Key

LMRXUVHDVAMLQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Formation of the dioxidotetrahydrothiophenyl moiety: This can be synthesized through oxidation reactions involving sulfur-containing precursors.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using catalysts and specific temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C18H20ClNO4SC_{18}H_{20}ClNO_{4}S, with a molecular weight of 381.9 g/mol. The structure includes a furan ring substituted with a chlorophenyl group, which is crucial for its biological activity. The presence of the tetrahydrothiophene moiety contributes to its pharmacological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of furan derivatives, including those similar to N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide. For instance, derivatives containing furan rings have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds demonstrated broad-spectrum antibacterial effects that could be leveraged for developing new antibiotics .

Anticancer Activity

Furan-based compounds are also being investigated for their anticancer properties. Research indicates that certain furan derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents .

Potential Drug Development

Given its promising biological activities, this compound could serve as a lead structure for the development of new therapeutic agents targeting bacterial infections or cancer. The ongoing research into furan derivatives suggests that modifications to the existing structure could enhance efficacy and selectivity against specific pathogens or tumor types .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureus; potential for antibiotic development .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; further investigations needed for mechanism elucidation .
Study 3Structure-Activity RelationshipAnalyzed various furan derivatives; identified key structural features linked to enhanced biological activity .

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key structural analogs vary in aryl substituents on the furan ring, amide groups, and molecular properties. Below is a detailed analysis:

Structural and Functional Variations

Table 1: Comparative Analysis of Analogs
Compound Name Aryl Substituent Amide Group Molecular Weight (g/mol) Key Properties
Target Compound: N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide 4-Chlorophenyl 2-Methylpropanamide ~437.9* High lipophilicity; potential enhanced metabolic stability due to sulfone
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide 3,4-Dichlorophenyl Thiophene-2-carboxamide 470.4 Increased halogenation may improve potency but reduce solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 4-Fluorophenyl 3-Methoxybenzamide ~463.5* Fluorine substitution enhances electronic effects; methoxy group may alter binding
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide 4-Chlorophenyl Phenylacetamide ~470.0* Bulky phenylacetamide may affect steric interactions with targets
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-... 3,4-Dichlorophenyl Pyridin-3-yl-propanamide - Heterocyclic pyrazole/pyridine core shows divergent target selectivity

*Calculated based on molecular formulas where explicit data were unavailable.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl and 3,4-dichlorophenyl groups increase logP values, favoring membrane permeability but risking solubility issues. The 4-fluorophenyl variant balances hydrophobicity and electronic effects .
  • Metabolic Stability: Sulfone groups in all analogs resist oxidative metabolism, prolonging half-life compared to non-sulfonated counterparts .
  • Target Engagement : Piperidine-based amides () show affinity for central nervous system targets, while furan-sulfone amides may target peripheral enzymes or receptors .

Research Findings

  • : A furopyridine carboxamide with a 4-fluorophenyl group demonstrated nanomolar inhibition of kinase targets, suggesting furan-aryl hybrids are viable for enzyme modulation .
  • : Pyrazole-pyridine analogs exhibited anti-inflammatory activity, underscoring the role of halogenation in potency .

Biological Activity

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring substituted with a chlorophenyl group and a tetrahydrothiophene moiety. The molecular formula is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S, with a molecular weight of approximately 363.89 g/mol .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of furan and thiophene possess the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-...A549TBDTBD

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
  • Targeting Signal Transduction Pathways : It may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size after treatment with the compound, suggesting potential for therapeutic application in oncology .

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